Cas no 723749-05-1 ([1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-)

[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- is a biphenyl derivative featuring an amine group at the 2-position and a propynyl substituent at the 4'-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. The propynyl group enhances reactivity, enabling selective functionalization through Sonogashira coupling or other alkyne-based transformations. Its biphenyl core provides stability while allowing for further derivatization, making it valuable for applications in ligand design, materials science, and drug discovery. The compound is typically handled under inert conditions due to the amine and alkyne functionalities.
[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- structure
723749-05-1 structure
Product name:[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-
CAS No:723749-05-1
MF:C15H13N
MW:207.270423650742
MDL:MFCD24626793
CID:5227519

[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-
    • MDL: MFCD24626793
    • Inchi: 1S/C15H13N/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h3-4,6-11H,16H2,1H3
    • InChI Key: QYAWOPORKRHETE-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C#CC)C=C2)=CC=CC=C1N

[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB503674-100mg
4'-Prop-1-ynyl-biphenyl-2-ylamine; .
723749-05-1
100mg
€425.00 2024-08-02
abcr
AB503674-100 mg
4'-Prop-1-ynyl-biphenyl-2-ylamine; .
723749-05-1
100MG
€425.00 2023-04-18

Additional information on [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-

Compound CAS No. 723749-05-1: [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-

The compound with CAS No. 723749-05-1, known as [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-, is a significant molecule in the field of organic chemistry. This compound belongs to the class of biphenylamines, which are widely studied for their versatile applications in drug discovery, material science, and synthetic chemistry. The structure of this compound features a biphenyl system with an amino group at the 2-position of one benzene ring and a propargyl group at the 4'-position of the other ring. This unique arrangement imparts interesting electronic and steric properties to the molecule.

Recent studies have highlighted the potential of [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. The propargyl group attached to the biphenyl system serves as a valuable site for further functionalization, enabling the creation of diverse molecular architectures.

In addition to its role in drug discovery, this compound has also found applications in materials science. The biphenyl system is known for its ability to form π-conjugated networks, which are crucial for applications in organic electronics. By incorporating the propargyl group, scientists have been able to enhance the electronic properties of these materials, making them suitable for use in advanced devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthesis of [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- has been optimized through various methodologies. One prominent approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for efficient construction of the biphenyl core. The introduction of the propargyl group is typically achieved through alkyne chemistry, leveraging reactions such as propargylation or Sonogashira coupling.

From a structural perspective, this compound exhibits a high degree of symmetry and rigidity due to its biphenyl backbone. This rigidity is advantageous in applications where precise control over molecular geometry is required. Furthermore, the presence of both amino and propargyl groups provides opportunities for additional functionalization, enabling researchers to tailor the molecule's properties for specific applications.

Recent advancements in computational chemistry have also shed light on the electronic properties of [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-conjugation across its biphenyl system, leading to enhanced electron delocalization. This property is particularly valuable in applications involving charge transport and energy transfer processes.

In summary, [1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)- (CAS No. 723749-05-1) is a versatile compound with wide-ranging applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive compounds and advanced materials.

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Amadis Chemical Company Limited
(CAS:723749-05-1)[1,1'-Biphenyl]-2-amine, 4'-(1-propyn-1-yl)-
A1172901
Purity:99%
Quantity:100mg
Price ($):252.0